N-(2-methyl-5-nitrophenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the nucleophilic substitution of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine to obtain N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine. This intermediate is then reduced using hydrazine hydrate (N2H4·H2O) and ferric chloride (FeCl3·6H2O) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using hydrazine hydrate and ferric chloride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine hydrate (N2H4·H2O) and ferric chloride (FeCl3·6H2O) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with enzyme kinases, inhibiting their activity and thereby exerting its therapeutic effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and preventing the progression of certain diseases.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known pyrimidine derivative used in the treatment of chronic myelogenous leukemia.
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: An intermediate in the synthesis of imatinib.
1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide: Demonstrates excellent antibacterial activity.
Uniqueness
N-(2-methyl-5-nitrophenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with enzyme kinases and inhibit their activity sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H17N5O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-anilino-N-(2-methyl-5-nitrophenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H17N5O4/c1-11-7-8-13(23(26)27)9-14(11)20-17(25)15-10-16(24)22-18(21-15)19-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3,(H,20,25)(H2,19,21,22,24) |
InChI Key |
CJNHSOVXQUKXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC(=O)NC(=N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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